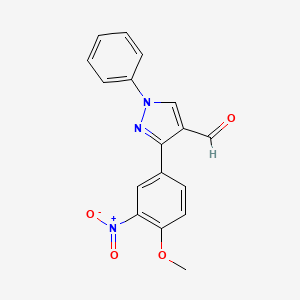

3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c1-24-16-8-7-12(9-15(16)20(22)23)17-13(11-21)10-19(18-17)14-5-3-2-4-6-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUHQZFVUHJVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of pyrazole derivatives followed by subsequent functional group transformations. For instance, the nitration of pyrazole with mixed acid can yield nitropyrazole, which can then be further functionalized to introduce the methoxy and aldehyde groups .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous-flow processes. These processes allow for better control over reaction conditions, improved yields, and scalability. For example, a continuous-flow nitration and post-processing protocol can be employed to produce nitropyrazole derivatives with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products

Oxidation: 3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(4-methoxy-3-aminophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares key structural analogs, focusing on substituent positions and physicochemical properties:

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, Cl) enhance electrophilicity at the carbaldehyde group, facilitating nucleophilic additions (e.g., thiosemicarbazide cyclization in ) .

- Hydroxyl and methoxy groups improve solubility in polar solvents, as seen in 3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (4) .

- Halogenated derivatives (e.g., Cl, F) exhibit higher logP values, suggesting enhanced lipophilicity for membrane penetration in antimicrobial applications .

Antimicrobial Activity

- 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1): Serves as a precursor for chalcone derivatives (3a-o) with moderate activity against Bacillus subtilis and Escherichia coli .

- 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde (4b): Exhibits antioxidant activity (IC₅₀ ~ 25 µM) via DPPH radical scavenging, attributed to the nitro and benzoyl groups .

Anticancer Activity

- 3-(8-Methoxy-2-oxo-2H-chromen-3-yl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-1H-pyrazole-4-carbaldehyde (5m): Shows potent antiproliferative effects against HeLa (cervical), MCF7 (breast), and A549 (lung) cancer cell lines (IC₅₀ < 10 µM) .

Antibacterial Activity

- 1-(1,8-Naphthyridin-2-yl)-3-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-4-carbaldehydes (17a-x): Broad-spectrum activity against Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria .

Biological Activity

3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring with a methoxy group and a nitrophenyl moiety, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological effects, supported by relevant data from research studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 293.28 g/mol. The presence of both the nitro and methoxy groups is crucial as they can influence the compound's solubility and biological interactions.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives often exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have demonstrated promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

In a study by Selvam et al., various pyrazole derivatives were synthesized and tested for their anti-inflammatory effects, showing significant inhibition comparable to standard drugs like diclofenac sodium .

Anticancer Activity

Similar compounds have been evaluated for their anticancer properties. Pyrazole derivatives are known to interact with specific enzymes involved in cancer progression. For example, some studies have indicated that related compounds can inhibit carbonic anhydrases, which play a role in tumor growth.

In vitro assays have shown that certain pyrazole derivatives exhibit high potency against various cancer cell lines, suggesting that this compound may also possess similar properties .

The mechanism by which this compound exerts its biological effects is likely multifaceted. The compound may engage in hydrogen bonding and hydrophobic interactions with target proteins, potentially inhibiting their enzymatic activity. The nitro group can be involved in electron-withdrawing effects that enhance the reactivity of the molecule towards biological targets.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Selvam et al. synthesized a series of novel pyrazole derivatives and tested their anti-inflammatory activities, finding several compounds with significant inhibition rates against TNF-α and IL-6 .

- Burguete et al. reported on the synthesis of pyrazole derivatives with antimicrobial properties, demonstrating effectiveness against various bacterial strains .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving:

- Condensation reactions : Formation of the pyrazole core using hydrazine derivatives and β-ketoaldehydes.

- Vilsmeier-Haack formylation : Introduction of the aldehyde group at the 4-position of the pyrazole ring under controlled conditions (e.g., POCl₃/DMF) .

- Nitration and functionalization : Selective nitration of the methoxyphenyl substituent followed by purification via column chromatography .

Q. Key Optimization Factors :

- Temperature control during nitration to avoid over-oxidation.

- Use of anhydrous solvents (e.g., THF) to prevent hydrolysis of intermediates.

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation + Formylation | Reflux, DMF/POCl₃, 12 h | 68 | |

| Ultrasound-assisted | 40°C, 3 h | 75 |

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm) .

- X-ray Diffraction : Resolves molecular geometry and confirms dihedral angles between aromatic rings (e.g., 19.7°–39.9° between pyrazole and phenyl groups) .

- IR Spectroscopy : Identifies key functional groups (C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Q. Table 2: Crystallographic Data

| Parameter | Value () | Value () |

|---|---|---|

| Space Group | P1 | P1 |

| Dihedral Angles | 26.0° (Br-phenyl/pyrazole) | 39.9° (Br-phenyl/pyrazole) |

| R Factor | 0.052 | 0.052 |

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data in pyrazole derivatives?

Methodological Answer : Contradictions often arise from:

- Polymorphism : Different crystal packing modes under varying crystallization conditions.

- Disorder in Asymmetric Units : Example: Two independent molecules in the asymmetric unit of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde show distinct dihedral angles (26.0° vs. 39.9°) .

Resolution Strategies : - Use high-resolution data (θ > 25°) and iterative refinement with SHELXL .

- Apply twin refinement protocols for overlapping diffraction patterns.

Q. What computational methods are effective in predicting biological activity and optimizing derivatives?

Methodological Answer :

- Molecular Docking : Predicts binding affinity to targets like mPGES-1 (microsomal prostaglandin E2 synthase-1) using AutoDock Vina .

- QM/MM Simulations : Models electron distribution in the nitro group to assess reactivity in nucleophilic substitution reactions .

- SAR Studies : Modifying the 4-methoxy-3-nitrophenyl group enhances antibacterial activity (e.g., MIC reduction from 128 µg/mL to 32 µg/mL in imine derivatives) .

Q. Table 3: Biological Activity of Derivatives

| Derivative | Target Activity | IC₅₀/ MIC | Reference |

|---|---|---|---|

| Imine-glycine hybrid | Antimicrobial (E. coli) | 32 µg/mL | |

| Nitrophenyl analog | Antiviral (HIV protease) | 12 µM |

Q. How can hygroscopic intermediates be stabilized during synthesis?

Methodological Answer :

- Controlled Environments : Use gloveboxes (N₂/Ar atmosphere) for aldehyde-group-containing intermediates .

- Lyophilization : Freeze-drying under vacuum preserves water-sensitive intermediates.

- Protecting Groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) .

Q. Key Challenges and Future Directions :

- Stereochemical Control : Improving regioselectivity in nitration reactions.

- Scalability : Transitioning from batch to flow chemistry for high-throughput synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.